molecular formula C24H14N4O2 B2384348 (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide CAS No. 868154-47-6

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide

Katalognummer B2384348
CAS-Nummer: 868154-47-6
Molekulargewicht: 390.402
InChI-Schlüssel: CPOZWENUBKQXFM-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, commonly known as CPI-613, is a novel anticancer drug that has gained significant attention in the scientific community due to its potential to treat various types of cancer. CPI-613 belongs to a class of drugs known as lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle and disrupt cancer cell metabolism.

Wirkmechanismus

CPI-613 targets the (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide cycle in cancer cells, which is responsible for generating energy and biosynthetic precursors for cell growth and proliferation. CPI-613 inhibits two key enzymes in the (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to the disruption of cancer cell metabolism and induction of cell death. CPI-613 also activates the mitochondrial permeability transition pore (mPTP), which further enhances cell death in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration. CPI-613 has been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death. In addition, CPI-613 has been shown to modulate the immune system and enhance the antitumor immune response.

Vorteile Und Einschränkungen Für Laborexperimente

CPI-613 has several advantages for lab experiments, including its high potency and specificity for cancer cells, its ability to enhance the efficacy of other anticancer drugs, and its potential to treat metabolic disorders. However, CPI-613 also has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.

Zukünftige Richtungen

For CPI-613 research include investigating its potential in combination therapy with other anticancer drugs, exploring its use in other types of cancer, and developing novel formulations to improve its solubility and bioavailability. Furthermore, the development of biomarkers to predict patient response to CPI-613 and the identification of potential resistance mechanisms are important areas of research. Finally, the potential use of CPI-613 in the treatment of metabolic disorders warrants further investigation.

Synthesemethoden

The synthesis of CPI-613 involves the condensation of 2-cyano-N-(2-cyanophenyl)acetamide with 3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dimethylformamide (DMF). The resulting product is purified by column chromatography to obtain CPI-613 in high yield and purity.

Wissenschaftliche Forschungsanwendungen

CPI-613 has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has shown promising results in the treatment of pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. CPI-613 has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin, in combination therapy. Furthermore, CPI-613 has been investigated for its potential to treat metabolic disorders, such as obesity and diabetes.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4O2/c25-14-18-8-4-5-9-21(18)27-24(29)19(15-26)12-16-10-11-22-20(13-16)23(30-28-22)17-6-2-1-3-7-17/h1-13H,(H,27,29)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZWENUBKQXFM-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.